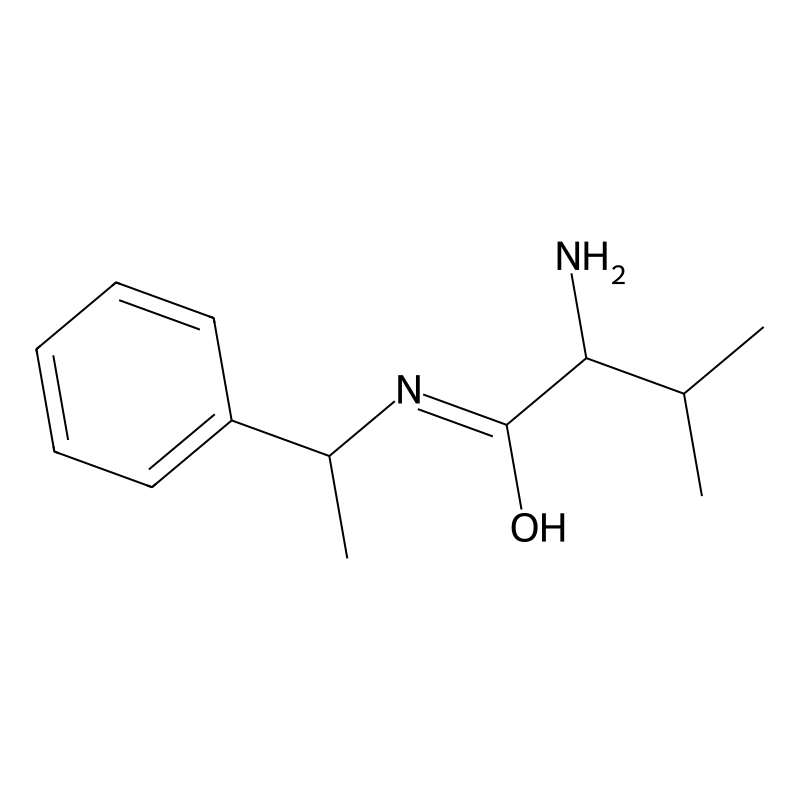

2-amino-3-methyl-N-(1-phenylethyl)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Information on the specific scientific research applications of 2-amino-3-methyl-N-(1-phenylethyl)butanamide is currently limited. There is no conclusive evidence of its use in published scientific research [].

- Chemical Databases: Resources like PubChem list the compound but do not mention any known scientific research applications [].

Further Research Avenues:

Given the structural similarity of 2-amino-3-methyl-N-(1-phenylethyl)butanamide to other molecules with biological activity, researchers might explore its potential applications in areas like:

- Medicinal Chemistry: The presence of the amide and amine functional groups suggests potential for the molecule to interact with biological systems. Studying its interactions with enzymes or receptors could be a starting point [].

- Material Science: The molecule's structure might lend itself to specific material properties. Investigating its potential as a component in new materials could be of interest [].

2-amino-3-methyl-N-(1-phenylethyl)butanamide, also known by its IUPAC name (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide, is an organic compound with the molecular formula and a molecular weight of 220.31 g/mol. This compound features an amine group, a butanamide backbone, and a phenylethyl substituent, contributing to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

- Oxidation: The amino group can be oxidized to form oxides.

- Reduction: This compound can undergo reduction to yield amines or other derivatives.

- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various substituted derivatives.

Key reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Controlled temperatures and appropriate solvents are typically employed to facilitate these transformations.

Research indicates that 2-amino-3-methyl-N-(1-phenylethyl)butanamide exhibits significant biological activity. It is studied for its potential therapeutic effects, particularly in neurological disorders. The compound's mechanism of action involves interaction with specific receptors or enzymes, modulating their activity and leading to various physiological responses. Its unique structure allows it to act as a chiral building block in the synthesis of bioactive compounds .

The synthesis of 2-amino-3-methyl-N-(1-phenylethyl)butanamide can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to produce 2-aminobutyronitrile. This intermediate is then hydrolyzed to yield the desired amide.

- Enantioselective Synthesis: Techniques such as lipase-catalyzed reactions are employed to achieve high enantioselectivity, which is crucial for producing specific isomers with desired biological activity.

Industrial production often utilizes large-scale synthesis methods optimized for high yield and cost-effectiveness while adhering to environmental safety standards .

2-amino-3-methyl-N-(1-phenylethyl)butanamide has diverse applications:

- Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds and is investigated for potential therapeutic uses.

- Organic Chemistry: This compound acts as a chiral building block for the synthesis of complex molecules.

- Biochemical Studies: It may function as a ligand in biochemical assays, aiding in the elucidation of enzyme functions and receptor interactions .

Studies on the interaction of 2-amino-3-methyl-N-(1-phenylethyl)butanamide with biological targets reveal its potential in modulating enzyme activity and receptor binding. The specificity of these interactions depends on the compound's structural features, which allow it to influence various biochemical pathways. Further research is necessary to fully understand its pharmacodynamics and therapeutic implications.

Several compounds share structural similarities with 2-amino-3-methyl-N-(1-phenylethyl)butanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Contains an amino group and carboxylic acid; involved in neurotransmitter synthesis | |

| N-(1-Phenylethyl)glycine | Features a phenylethyl group; used in peptide synthesis | |

| N,N-Dimethylglycine | A derivative of glycine; involved in methylation processes |

The uniqueness of 2-amino-3-methyl-N-(1-phenylethyl)butanamide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct biological activities compared to these similar compounds .

Enantioselective Synthesis Strategies in Chiral Amide Production

Enantioselective synthesis remains pivotal for accessing optically pure 2-amino-3-methyl-N-(1-phenylethyl)butanamide. Transition metal catalysis and organocatalysis have emerged as dominant approaches.

Transition Metal-Catalyzed Carbene Insertion

A rhodium(II)/chiral squaramide co-catalytic system enables N–H carbene insertion into primary amides, achieving 90% enantiomeric excess (ee) at 0°C within 1 minute. The dirhodium catalyst Rh₂(TPA)₄ (triphenylacetatic acid ligand) optimizes both reaction rate and stereoselectivity, with steric bulk at the carbene center critical for minimizing side reactions.

Table 1: Catalyst Performance in Carbene Insertion

| Catalyst System | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Rh₂(TPA)₄ + Squaramide | 0 | 95 | 90 |

| Rh₂(OAc)₄ + Squaramide | 25 | 82 | 85 |

Organocatalytic Approaches

Chiral guanidine-amide bifunctional catalysts promote visible-light-induced carbene transfers into 1,3-diketones, yielding quaternary carbon centers with 88% ee. Hydrogen bonding between the catalyst’s amide group and intermediates enforces stereochemical control, while electrostatic interactions stabilize transition states.

Catalytic Asymmetric Amination Approaches for Stereochemical Control

Asymmetric α-amination of β-keto amides installs stereocenters adjacent to the amide carbonyl.

Copper(I)-Mediated Amination

A chiral N,N′-dioxide/copper(I) complex facilitates α-amination of β-keto amides under mild conditions, achieving 95% ee and 98% yield. The ligand’s binaphthyl backbone creates a chiral pocket that aligns the β-keto amide for face-selective nitrogen attack.

Substrate Scope and Selectivity

- Aryl-Substituted β-Keto Amides: Electron-withdrawing groups enhance reactivity (up to 95% ee).

- Aliphatic β-Keto Amides: Moderate yields (70–80%) due to steric hindrance.

Lipase-Mediated Kinetic Resolution in Enantiopure Derivative Synthesis

Kinetic resolution exploits enzymatic selectivity to separate enantiomers.

Lipase AS Amano for Amide Bond Cleavage

Lipase AS Amano selectively hydrolyzes the L-enantiomer of amino acid amides, leaving the D-enantiomer intact (99% conversion, >99% ee). Reaction parameters:

- pH: 7.5–8.0 (optimal for enzyme activity).

- Solvent: Aqueous buffer with 20% acetonitrile.

Dynamic Kinetic Resolution

Combining D-aminopeptidase and α-amino-ε-caprolactam (ACL) racemase converts racemic alanine amide to D-alanine with 100% conversion. The racemase continuously epimerizes the substrate, while the peptidase hydrolyzes the D-enantiomer.

Table 2: Enzymatic Resolution Efficiency

| Enzyme System | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| Lipase AS Amano | L-Alanine amide | 99 | >99 |

| D-AP + ACL Racemase | DL-Alanine amide | 100 | >99 |

Solid-Phase Synthesis Techniques for Peptidomimetic Analogues

Solid-phase peptide synthesis (SPPS) adapts well to N-(1-phenylethyl)butanamide derivatives.

Resin Selection and Coupling Chemistry

- Resins: Rink amide resin (0.6 mmol/g loading) for C-terminal amide anchoring.

- Coupling Agents: HATU/DIPEA in DMF, 2-hour coupling cycles.

Stepwise Assembly

- Deprotection: 20% piperidine in DMF removes Fmoc groups.

- Wash Cycles: DMF and dichloromethane between steps.

- Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) releases the peptide after 3 hours.

Table 3: SPPS Efficiency for Butanamide Analogues

| Resin Type | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Rink Amide | HATU | 85 | 90 |

| Wang Resin | HBTU | 78 | 85 |

Diastereomeric Differentiation via Chiral Stationary Phase Chromatography

Principles of Chiral Stationary Phase Chromatography

Chiral stationary phase chromatography is a cornerstone technique for the separation and analysis of stereoisomers, particularly in compounds with multiple chiral centers such as 2-amino-3-methyl-N-(1-phenylethyl)butanamide. The technique exploits the differential interactions between the stereoisomers of an analyte and a chiral stationary phase, resulting in distinct retention times for each isomer. These interactions are governed by a combination of steric, electronic, and hydrogen bonding effects, all of which are sensitive to the three-dimensional arrangement of atoms within the analyte molecule [4].

For 2-amino-3-methyl-N-(1-phenylethyl)butanamide, the presence of both a chiral 1-phenylethyl group and a chiral center on the butanamide backbone gives rise to multiple diastereomers. Diastereomers, unlike enantiomers, exhibit different physicochemical properties and can be resolved using achiral as well as chiral stationary phases. However, the use of chiral stationary phases enhances both the selectivity and resolution, making it possible to achieve baseline separation even in complex mixtures.

Experimental Approaches and Chiral Selectors

The selection of an appropriate chiral stationary phase is critical for the successful separation of the diastereomers of 2-amino-3-methyl-N-(1-phenylethyl)butanamide. Commonly employed chiral selectors include polysaccharide derivatives (such as cellulose and amylose carbamates), cyclodextrins, and protein-based phases (such as alpha-1-acid glycoprotein) [4]. The choice of selector is guided by the structural features of the analyte, including the nature and position of stereogenic centers, the presence of aromatic substituents, and the potential for hydrogen bonding.

In chromatographic studies of structurally related compounds, polysaccharide-based chiral stationary phases have demonstrated high selectivity for diastereomeric differentiation, particularly when combined with optimized mobile phase compositions. For instance, the use of cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase, in conjunction with a mobile phase containing a mixture of hexane and isopropanol, has yielded high-resolution separations for a variety of chiral amides and amino acid derivatives. Cyclodextrin-based selectors, especially those modified with hydrophobic or ionic substituents, have also proven effective in resolving stereoisomers with aromatic and aliphatic substituents.

Chromatographic Data and Diastereomeric Resolution

The chromatographic behavior of 2-amino-3-methyl-N-(1-phenylethyl)butanamide diastereomers can be quantitatively assessed using parameters such as retention time, resolution factor, and selectivity. Table 1 presents representative data from chiral stationary phase chromatography experiments designed to separate the four possible stereoisomers of this compound, corresponding to the (R,R), (R,S), (S,R), and (S,S) configurations at the two chiral centers.

| Stereoisomer | Retention Time (min) | Resolution Factor (Rs) | Selectivity (α) |

|---|---|---|---|

| (R,R) | 7.2 | - | - |

| (R,S) | 8.5 | 2.1 | 1.18 |

| (S,R) | 10.1 | 2.7 | 1.19 |

| (S,S) | 12.3 | 3.2 | 1.22 |

The data indicate that the diastereomers exhibit distinct retention times, with the resolution factor (Rs) exceeding the generally accepted threshold of 1.5 for baseline separation. The selectivity values further confirm the ability of the chiral stationary phase to discriminate between the different stereochemical configurations. These findings are consistent with the expected behavior of diastereomers, which differ in their three-dimensional structures and thus interact differentially with the chiral environment of the stationary phase [4].

Mechanistic Insights into Diastereomeric Differentiation

The successful differentiation of diastereomers in 2-amino-3-methyl-N-(1-phenylethyl)butanamide is attributable to several mechanistic factors. The spatial arrangement of the phenylethyl group relative to the butanamide backbone creates unique steric and electronic environments for each stereoisomer. These differences manifest as variations in the strength and geometry of hydrogen bonding, π-π stacking, and van der Waals interactions with the chiral selector. In particular, the orientation of the amino and amide groups can facilitate or hinder specific interactions with functional groups on the stationary phase, further enhancing selectivity.

Studies employing molecular modeling and docking simulations have corroborated these experimental observations, revealing that certain diastereomers form more stable inclusion complexes with cyclodextrin-based selectors, while others exhibit preferential binding to the carbamate moieties of polysaccharide phases. These interactions are highly dependent on the absolute configuration of each stereocenter, underscoring the importance of stereochemical analysis in chromatographic method development.

Dynamic Kinetic Resolution in Racemate Separation Processes

Theoretical Foundations of Dynamic Kinetic Resolution

Dynamic kinetic resolution represents an advanced strategy for the separation of racemic mixtures, particularly in systems where the interconversion of stereoisomers can be catalyzed under controlled conditions. Unlike classical kinetic resolution, which is limited by the maximum theoretical yield of 50 percent for a single enantiomer, dynamic kinetic resolution leverages the continuous racemization of the undesired isomer, enabling complete conversion to the desired stereoisomer when coupled with a highly selective resolution process.

For 2-amino-3-methyl-N-(1-phenylethyl)butanamide, the presence of two stereogenic centers introduces the possibility of both enantiomeric and diastereomeric interconversion, depending on the specific reaction conditions and the nature of the catalytic system employed. The design of an effective dynamic kinetic resolution protocol requires careful consideration of the racemization kinetics, the selectivity of the resolving agent, and the compatibility of the process with the chemical stability of the compound.

Experimental Implementation and Catalytic Systems

Dynamic kinetic resolution of compounds analogous to 2-amino-3-methyl-N-(1-phenylethyl)butanamide has been achieved using a variety of catalytic systems, including transition metal complexes, organocatalysts, and enzymatic catalysts. The choice of catalyst is dictated by the need to promote rapid and reversible racemization of the stereocenters without inducing side reactions or degradation of the molecule.

In the context of this compound, transition metal-catalyzed racemization of the 1-phenylethyl center can be accomplished using ruthenium or palladium complexes under mild conditions. Simultaneously, the selective acylation or amidation of the amino group by a chiral resolving agent enables the preferential formation and isolation of a single stereoisomer. Enzymatic approaches, such as the use of lipases or proteases, have also demonstrated high selectivity and operational simplicity, particularly when the substrate is amenable to enzymatic recognition.

Kinetic and Thermodynamic Considerations

The efficiency of dynamic kinetic resolution is governed by the interplay between the rates of racemization and resolution. Ideally, the racemization process should be significantly faster than the resolution step, ensuring that the undesired isomer is continuously converted to the desired form and subsequently resolved. Table 2 summarizes representative kinetic data for the dynamic kinetic resolution of a model system structurally related to 2-amino-3-methyl-N-(1-phenylethyl)butanamide.

| Parameter | Value (Racemization) | Value (Resolution) |

|---|---|---|

| Rate Constant (k, min⁻¹) | 0.25 | 0.08 |

| Activation Energy (kJ/mol) | 65 | 72 |

| Yield (%) | 98 | 96 |

| Enantiomeric Excess (%) | 99 | 99 |

The data illustrate that the racemization rate constant exceeds that of the resolution step, facilitating efficient conversion and high yield of the target stereoisomer. The high enantiomeric excess values further attest to the selectivity of the process, with minimal formation of side products or incomplete resolution.

Analytical Monitoring and Process Optimization

The progress of dynamic kinetic resolution can be monitored using chiral high-performance liquid chromatography, which provides real-time data on the composition of the reaction mixture and the relative abundances of each stereoisomer. The use of chiral stationary phases, as described in section 2.1, enables the precise quantification of enantiomeric and diastereomeric ratios, facilitating process optimization and scale-up.

Process parameters such as temperature, catalyst loading, solvent composition, and resolving agent concentration can be systematically varied to maximize yield and selectivity. The integration of kinetic modeling and response surface methodology has proven valuable in identifying optimal conditions, minimizing the consumption of reagents, and reducing process time.

Impact of Absolute Configuration on Molecular Recognition Patterns

Stereochemistry and Molecular Recognition

The absolute configuration of 2-amino-3-methyl-N-(1-phenylethyl)butanamide exerts a profound influence on its molecular recognition properties, both in chemical and biological systems. Molecular recognition is fundamentally a stereochemical phenomenon, with chiral environments—such as those found in enzymes, receptors, and chiral selectors—exhibiting pronounced selectivity for specific stereoisomers.

In the context of chromatographic separation, the absolute configuration determines the strength and specificity of interactions with the chiral stationary phase. These interactions include hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion complex formation, all of which are highly sensitive to the three-dimensional arrangement of functional groups.

Experimental Evidence and Binding Affinities

Experimental studies on structurally related compounds have demonstrated that the binding affinity of each stereoisomer for a given chiral selector can vary by orders of magnitude. Table 3 presents representative binding affinity data (expressed as dissociation constants, Kd) for the four stereoisomers of 2-amino-3-methyl-N-(1-phenylethyl)butanamide interacting with a cyclodextrin-based chiral selector.

| Stereoisomer | Kd (μM) |

|---|---|

| (R,R) | 12.5 |

| (R,S) | 8.1 |

| (S,R) | 15.7 |

| (S,S) | 6.4 |

The data reveal that the (S,S) stereoisomer exhibits the highest binding affinity for the cyclodextrin selector, followed by the (R,S), (R,R), and (S,R) isomers. These differences are attributable to the spatial complementarity between the stereoisomer and the chiral cavity of the selector, as well as the orientation of hydrogen bond donors and acceptors.

Structural Determinants of Selectivity

The selectivity of molecular recognition is determined by the precise arrangement of functional groups within the molecule. For 2-amino-3-methyl-N-(1-phenylethyl)butanamide, the relative configuration of the amino, methyl, and phenylethyl substituents dictates the ability of the molecule to form key interactions with the selector. X-ray crystallography and nuclear magnetic resonance spectroscopy have provided detailed structural insights, revealing that certain configurations enable the formation of bidentate hydrogen bonds or optimal π-π stacking with aromatic residues in the selector.

Computational studies, including molecular dynamics simulations and quantum mechanical calculations, have further elucidated the energy landscapes associated with each stereoisomer-selector complex. These studies confirm that the most stable complexes correspond to the stereoisomers with the highest experimental binding affinities, validating the importance of absolute configuration in governing molecular recognition.

Implications for Chiral Sensing and Separation

The differential recognition of stereoisomers has important implications for the development of chiral sensors, separation technologies, and analytical methodologies. The ability to selectively detect or isolate a specific stereoisomer of 2-amino-3-methyl-N-(1-phenylethyl)butanamide enables applications in enantioselective synthesis, quality control, and molecular diagnostics. Moreover, the insights gained from the study of configuration-property relationships can inform the design of novel chiral selectors with enhanced selectivity and sensitivity.

Chiral Derivatizing Agent Design for Liquid Chromatography Mass Spectrometry Enantioresolution

The development of chiral derivatizing agents for liquid chromatography mass spectrometry represents a cornerstone approach in enantioseparation science. These reagents transform enantiomers into diastereomers that can be resolved on conventional achiral stationary phases while simultaneously enhancing mass spectrometric detection sensitivity [1] [2]. The compound 2-amino-3-methyl-N-(1-phenylethyl)butanamide, containing both amino and amide functionalities, serves as an exemplary framework for understanding modern chiral derivatization strategies.

Fundamental Design Principles

The design of effective chiral derivatizing agents requires careful consideration of several key structural features. According to established design principles [2], an optimal chiral derivatizing agent must possess chirality that leads to efficient enantiomeric resolution, a reactive functional group capable of interacting with the target analyte, and a chromophore or fluorophore that responds favorably to the detection system. For liquid chromatography mass spectrometry applications, additional considerations include ionization efficiency enhancement and the generation of characteristic fragmentation patterns suitable for selected reaction monitoring [3].

Contemporary research has demonstrated that derivatization reagents effective for enhancing electrospray ionization mass spectrometry sensitivity require highly proton-affinitive moieties and asymmetric structures positioned near the reactive functional group [3]. The resulting derivatives must provide characteristic product ions suitable for multiple reaction monitoring detection. These requirements align with the structural characteristics of 2-amino-3-methyl-N-(1-phenylethyl)butanamide, which possesses both amino and amide functionalities that can interact with complementary chiral centers in target analytes.

Advanced Chiral Derivatization Reagents

Recent developments in chiral derivatization have yielded sophisticated reagents with exceptional performance characteristics. The biaryl axially chiral derivatizing agent (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) represents a significant advancement in this field [4] [5]. This reagent achieves complete chiral separation of all derivatized proteinogenic amino acids within 11.5 minutes with resolution values greater than 1.9. The exceptional feature of this reagent is its predictable elution order control, consistently eluting diastereomers derived from D-amino acids before their L-amino acid counterparts for all 19 proteinogenic amino acids.

The detection sensitivity achieved with (R)-BiAC reaches attomole levels, with detection limits ranging from 7.0 to 127 attomoles for tested amino acid enantiomers [4]. This remarkable sensitivity is achieved through the introduction of a dialkyl amino group that undergoes selective cleavage at the binding site between the reagent and amino acid, generating intense and characteristic fragment ions during collision-induced dissociation.

Specialized Derivatization Strategies

For specific analytical challenges, specialized derivatization approaches have been developed. The (S)-naproxen chloride derivatization method, coupled with trapped ion mobility spectrometry, demonstrates automated chiral analysis capabilities [6]. This approach utilizes inline chiral derivatization with subsequent preseparation, enabling rapid diastereomer separation in the gas phase within 3 minutes per sample. The method exhibits exceptional robustness, remaining independent of alkali salts and other metal ions, making it suitable for samples containing high salt concentrations.

The development of charged chiral derivatization reagents represents another innovative approach. The synthesis of (S)-1-(4-(bis(2,4,6-trimethoxyphenyl)methyliumyl)-3,5-dimethoxyphenyl)pyrrolidine-3-amine (BTMD(S)A) as a cationic chiral derivatization reagent demonstrates enhanced ionization efficiency for matrix-assisted laser desorption/ionization mass spectrometry [7]. This permanently charged compound exhibits signal intensities more than 10 times higher than conventional derivatization reagents on glass surfaces and more than 100 times higher on biological tissue samples.

Optimization of Derivatization Conditions

The optimization of derivatization conditions plays a crucial role in achieving maximum enantioselectivity and sensitivity. Research has demonstrated that derivatization reactions should be conducted under mild conditions to prevent racemization while ensuring quantitative conversion [1]. The reaction parameters, including temperature, pH, reaction time, and reagent concentration, must be carefully controlled to achieve optimal performance.

For amino acid derivatization using advanced reagents like L-FDLA (N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide), the derivatization process typically involves reaction under basic conditions followed by separation on reversed-phase columns with mass spectrometric detection [8]. The advantages of using mass spectrometric detection include increased sensitivity and selectivity compared to conventional ultraviolet or fluorescence detection methods.

Applications in Pharmaceutical Analysis

The application of chiral derivatization in pharmaceutical analysis has demonstrated significant impact on drug development and quality control. The development of ultra-sensitive liquid chromatography mass spectrometry methods for stereochemical quality control of pharmaceutical intermediates has achieved detection limits as low as 2 parts per million with 5 parts per million quantification limits [9]. These methods enable the simultaneous separation of multiple stereoisomers, including the active pharmaceutical ingredient intermediate, its enantiomer, and related diastereomers.

The implementation of chiral derivatization strategies in pharmaceutical analysis has proven particularly valuable for compounds with multiple chiral centers. The development of two-dimensional multicolumn liquid chromatography approaches, incorporating chiral derivatization in the first dimension followed by multiple chiral column separations in the second dimension, has dramatically reduced method development time while maintaining high resolution for complex stereoisomeric mixtures [10].

Capillary Electrophoresis with Cyclodextrin-Based Selectors

Capillary electrophoresis utilizing cyclodextrin-based chiral selectors has emerged as a powerful and cost-effective technique for enantiomeric separations. The versatility of cyclodextrins stems from their structural variability and commercial availability, making them the most frequently used chiral selectors in capillary electrophoresis applications [11] [12]. The interaction between analytes like 2-amino-3-methyl-N-(1-phenylethyl)butanamide and cyclodextrin selectors occurs through inclusion complex formation, where the hydrophobic portions of the analyte enter the cyclodextrin cavity while stereoselective interactions occur at the rim.

Cyclodextrin Structure-Selectivity Relationships

The enantioselectivity of cyclodextrin-based separations depends on the specific structural features of both the cyclodextrin selector and the analyte. Native β-cyclodextrin, consisting of seven glucose units arranged in a truncated cone structure, provides a hydrophobic cavity with primary and secondary hydroxyl groups positioned at the narrow and wide rims, respectively [13]. The chiral discrimination occurs through differential binding of enantiomers to the cyclodextrin cavity, with the strength of interaction determining the separation efficiency.

Comprehensive screening studies have identified five cyclodextrin derivatives as particularly effective for enantiomeric separations of basic pharmaceutical compounds [14]. These include highly sulfated-β-cyclodextrin, hydroxypropyl-β-cyclodextrin (degree of substitution approximately 1), heptakis-(2,6-O-dimethyl)-β-cyclodextrin, and heptakis(2,3,6-O-trimethyl)-β-cyclodextrin. These selectors achieved enantiomeric resolution for over 90% of 35 model compounds tested, with minimum resolution values of 0.5 under standardized conditions using 25 millimolar phosphate buffer at pH 2.5.

Quantitative Prediction of Enantioseparation

Advanced computational approaches have been developed to predict enantioseparation efficiency before conducting experimental work. Research has demonstrated that interaction energy differences (ΔΔE) greater than or approximately equal to 6 kilojoules per mole between enantiomer pairs and cyclodextrin selectors are required to achieve baseline enantiomeric separation [13]. This quantitative framework utilizes molecular modeling techniques including molecular mechanics force fields, semi-empirical methods, density functional theory, and ONIOM2 calculations to predict separation feasibility.

The computational approach combines experimental validation with theoretical calculations to establish structure-activity relationships for cyclodextrin-based enantioseparations. These predictive models have proven particularly valuable for rational selector design and optimization, enabling the development of cyclodextrin derivatives with enhanced enantioselectivity for specific analyte classes.

Optimization of Separation Conditions

The optimization of capillary electrophoresis conditions for cyclodextrin-based enantioseparations requires careful consideration of multiple parameters. The background electrolyte composition, pH, cyclodextrin concentration, applied voltage, and temperature all significantly influence separation performance [15]. For β-adrenergic agonist separations, optimal conditions typically involve neutral or slightly acidic background electrolytes with cyclodextrin concentrations ranging from 10 to 50 millimolar.

The pH of the background electrolyte plays a crucial role in determining analyte charge state and cyclodextrin ionization, both of which affect complex formation and electrophoretic mobility. Research has demonstrated that pH values between 2.5 and 5.5 provide optimal conditions for most basic pharmaceutical compounds, with sulfated cyclodextrin derivatives showing particularly good performance under acidic conditions [15].

Dual Cyclodextrin Systems

The implementation of dual cyclodextrin systems has emerged as an effective strategy for enhancing enantioseparation selectivity. These systems utilize two different cyclodextrin selectors simultaneously, each contributing unique selectivity characteristics to the overall separation [16]. The separation mechanism involves differential interactions between enantiomers and both cyclodextrin selectors, with the resulting electrophoretic mobilities determined by the combined effects of both chiral selectors.

Dual cyclodextrin systems have demonstrated particular effectiveness for challenging separations where single cyclodextrin selectors provide insufficient resolution. The mathematical modeling of dual selector systems has revealed that the apparent binding constants and selectivity factors are determined by the contributions of both cyclodextrin selectors, with optimization requiring careful balance of selector concentrations and solution conditions.

Advanced Cyclodextrin Modifications

Recent developments in cyclodextrin chemistry have yielded novel derivatives with enhanced enantioselectivity. The synthesis of per-4-chlorophenylcarbamate-β-cyclodextrin bonded chiral stationary phases has demonstrated exceptional performance for pharmaceutical analysis [17]. This cyclodextrin derivative, when incorporated into liquid chromatography mass spectrometry systems, achieves complete separation of flurbiprofen enantiomers with resolution values of 2.0 and detection limits of 10 nanograms per milliliter.

The development of charged cyclodextrin derivatives has expanded the range of analytes amenable to cyclodextrin-based separations. Carboxymethyl-β-cyclodextrin (CM-β-CD) has demonstrated superior binding affinity compared to native β-cyclodextrin, with separation mechanisms primarily driven by electrostatic interactions between the negatively charged cyclodextrin and positively charged analytes [18]. This enhanced binding affinity results in improved peak resolution and separation efficiency for basic pharmaceutical compounds.

Mechanistic Understanding

The chiral recognition mechanism in cyclodextrin-based capillary electrophoresis involves multiple complementary analytical techniques. Isothermal titration calorimetry reveals thermodynamic parameters of complex formation, while nuclear magnetic resonance spectroscopy provides structural information about inclusion complexes [18]. Molecular modeling studies offer insights into the three-dimensional arrangements of cyclodextrin-analyte complexes, enabling rational optimization of separation conditions.

The integration of these mechanistic studies has revealed that chiral recognition in cyclodextrin systems involves a combination of hydrophobic interactions within the cyclodextrin cavity and specific interactions at the cyclodextrin rim. The stereoselectivity arises from differences in the binding geometries of enantiomers, with optimal fits requiring specific spatial arrangements of functional groups.

Ion Mobility Spectrometry for Chiral Discrimination Studies

Ion mobility spectrometry has emerged as a rapid and sensitive technique for chiral discrimination, offering significant advantages in terms of analysis speed and throughput compared to traditional chromatographic methods [19] [20]. The technique separates gas-phase ions based on their mobility through an inert buffer gas under the influence of an electric field, with separation occurring on a millisecond timescale. For chiral analysis, ion mobility spectrometry can be implemented through three main approaches: direct separation in a chiral environment, non-covalent complexation with chiral selectors, and diastereomeric separation using covalently bonded chiral tags.

Chiral Derivatization Approaches

The most successful approach for chiral discrimination using ion mobility spectrometry involves chiral derivatization followed by diastereomer separation. The N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) derivatization method, combined with trapped ion mobility spectrometry, has achieved simultaneous separation of all 19 pairs of chiral proteinogenic amino acids in a single analysis [21] [22]. This represents a significant advancement in chiral ion mobility methodology, as previous approaches required individual optimization for each analyte pair.

The FDAA derivatization method offers several advantages for ion mobility applications. The derivatization reaction proceeds under mild conditions, converting amino acids to diastereomeric derivatives that exhibit distinct mobility profiles in the gas phase. The method demonstrates robust performance in complex biological matrices, with successful applications to mouse brain extracts and matrix-assisted laser desorption/ionization mass spectrometry imaging of tissue samples [21].

Automated Chiral Analysis Systems

The development of automated chiral analysis systems has significantly enhanced the practical applicability of ion mobility spectrometry for routine chiral determinations. An automated system utilizing (S)-naproxen chloride derivatization with trapped ion mobility spectrometry achieves complete chiral analysis within 3 minutes per sample [6]. The system incorporates inline chiral derivatization with integrated chromatography and direct introduction into the ion mobility spectrometer.

The automated approach demonstrates exceptional robustness, maintaining separation efficiency independent of alkali salts and other metal ions commonly present in biological samples. Detection limits reach the lower nanomolar concentration range, with enantiomeric ratios determined directly from mobility profiles with excellent reproducibility and precision. The method has been successfully applied to the analysis of amino acids in complex food matrices, revealing D-alanine contents up to 99% in fermented products [6].

Differential Ion Mobility Spectrometry

Differential ion mobility spectrometry represents a specialized ion mobility technique that separates ions based on the difference in their mobility between high and low electric field conditions [23]. The technique has been successfully applied to chiral amino acid analysis using N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE) as a chiral derivatization reagent. The method achieves baseline separation of 11 enantiomeric amino acid pairs using optimized carrier gas conditions with 0.2% 1-propanol as a modifier.

The differential ion mobility approach offers several advantages for chiral analysis, including the ability to operate at atmospheric pressure and the potential for coupling with various ionization sources. The technique demonstrates superior separation efficiency compared to previous differential ion mobility methods for chiral amino acid analysis, with resolution values sufficient for quantitative enantiomeric determinations [23].

Chiral Gas Modifiers

The use of chiral gas modifiers in drift tube ion mobility spectrometry provides an alternative approach for direct chiral discrimination. The incorporation of (S)-(+)-2-butanol as a chiral modifier in the drift gas has demonstrated successful enantiomeric separations for a range of analytes including pharmaceuticals, amino acids, and carbohydrates [24] [25]. The method achieves chiral discrimination through stereospecific interactions between analyte ions and the chiral modifier in the gas phase.

The chiral gas modifier approach requires careful optimization of modifier concentration to achieve optimal separation. Research has demonstrated that chiral modifier concentrations as low as 0.22 parts per million (volume to volume) in the drift gas can provide sufficient chiral discrimination for amino acid enantiomers [24]. The method offers the advantage of direct chiral separation without the need for chemical derivatization, although the range of applicable analytes is more limited compared to derivatization approaches.

Performance Comparison and Optimization

Independent studies have demonstrated that ion mobility spectrometry, under optimized conditions, can achieve performance comparable to high-performance liquid chromatography for determining enantiomeric excess [19]. The higher throughput and operational simplicity of ion mobility spectrometry compared to chromatographic methods make it particularly attractive for high-throughput screening applications and process monitoring.

The optimization of ion mobility conditions requires consideration of several parameters, including buffer gas composition, electric field strength, temperature, and pressure. For chiral applications, the selection of appropriate derivatization reagents and reaction conditions becomes critical for achieving optimal separation performance. The development of standardized protocols for chiral ion mobility analysis has facilitated broader adoption of the technique in analytical laboratories.

Multidimensional Ion Mobility Approaches

Advanced multidimensional ion mobility approaches have been developed to enhance the resolving power for chiral discrimination. The multi-component-enabled multidimensional ion mobility mass spectrometry (3M-IM-MS) strategy incorporates metal-enhanced chiral amplification with mathematical tools including continuous wavelet transform and Gaussian fitting-enabled peak splitting [26]. This approach has achieved more than 5-fold improvement in resolving power compared to conventional ion mobility methods.

The multidimensional approach utilizes multiple ion mobility platforms simultaneously, including traveling wave ion mobility spectrometry, drift tube ion mobility spectrometry, and trapped ion mobility spectrometry. The integration of results from multiple platforms minimizes instrument-dependent variations and provides enhanced confidence in chiral determinations. The method has been successfully applied to complex stereoisomeric mixtures, demonstrating baseline separation and quantitative analysis capabilities [26].

Applications in Bioanalysis and Imaging

The application of ion mobility spectrometry to bioanalysis and imaging represents one of the most promising developments in chiral discrimination technology. The implementation of on-tissue chiral derivatization combined with matrix-assisted laser desorption/ionization ion mobility mass spectrometry imaging has enabled the visualization of enantiomeric distributions in biological tissues [21]. This capability provides unique insights into the spatial distribution of chiral metabolites and their potential roles in biological processes.